molecular formula C8H4Cl2N2S B12806347 2,2'-(2,5-Dichlorothiene-3,4-diyl)diacetonitrile CAS No. 35147-98-9

2,2'-(2,5-Dichlorothiene-3,4-diyl)diacetonitrile

Cat. No.: B12806347
CAS No.: 35147-98-9
M. Wt: 231.10 g/mol
InChI Key: XJWDFLPMSMWFHP-UHFFFAOYSA-N
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Description

NSC 241112 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 241112 typically involves a multi-step process that includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Catalysts may be used to enhance the reaction rates.

    Purification: After the initial synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity product.

Industrial Production Methods

In an industrial setting, the production of NSC 241112 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

    Bulk Synthesis: Large quantities of reactants are combined in industrial reactors.

    Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

NSC 241112 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: NSC 241112 can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride are used in solvents such as ethanol or methanol.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

NSC 241112 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential effects on biological systems, including its role in cellular processes.

    Medicine: NSC 241112 is investigated for its potential therapeutic properties, including its use in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of NSC 241112 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

NSC 241112 is compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as NSC 241113 and NSC 241114 share similar structures but differ in their reactivity and applications.

    Uniqueness: NSC 241112 is unique due to its specific reactivity and stability, making it suitable for a wide range of applications that other compounds may not be able to achieve.

Properties

CAS No.

35147-98-9

Molecular Formula

C8H4Cl2N2S

Molecular Weight

231.10 g/mol

IUPAC Name

2-[2,5-dichloro-4-(cyanomethyl)thiophen-3-yl]acetonitrile

InChI

InChI=1S/C8H4Cl2N2S/c9-7-5(1-3-11)6(2-4-12)8(10)13-7/h1-2H2

InChI Key

XJWDFLPMSMWFHP-UHFFFAOYSA-N

Canonical SMILES

C(C#N)C1=C(SC(=C1CC#N)Cl)Cl

Origin of Product

United States

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